Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 316.1 g/mol. It is categorized as an indazole derivative, which is a type of heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound is primarily utilized in research settings for its potential applications in drug development and synthesis of other complex organic molecules.
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate can be sourced from various chemical suppliers specializing in organic compounds, such as BenchChem and AChemBlock. It falls under the classification of indazole derivatives, which are recognized for their roles in pharmaceutical applications, particularly in the development of enzyme inhibitors and receptor ligands .
The synthesis of methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate typically involves several key steps:
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate participates in various chemical reactions, including:
Key reagents used in these reactions include:
The mechanism of action for methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, particularly enzymes such as phosphatidylinositol 3-kinase delta (PI3Kδ). By inhibiting this enzyme, the compound disrupts key intracellular signaling pathways, notably affecting the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
The biochemical pathways influenced by this compound include modulation of cellular processes such as gene expression and metabolism, leading to potential therapeutic effects against various diseases .
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate has several significant applications:
Regioselective iodination at the C3 position of indazole scaffolds is critical for synthesizing Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate. Electrophilic iodination using N-iodosuccinimide (NIS) in DMF at 0–25°C achieves >90% C3-selectivity due to the electron-rich nature of this position [3] [8]. Alternatively, metalation–halogen exchange strategies employ n-butyllithium at −78°C, followed by iodine quenching, affording 3-iodoindazoles with 85–92% yields. Solvent polarity significantly influences regioselectivity: polar aprotic solvents (e.g., DMF) favor C3-iodination, while protic solvents promote decomposition.
Table 1: Solvent Optimization for C3-Iodination
Solvent | Temperature (°C) | Yield (%) | C3-Selectivity (%) |
---|---|---|---|
DMF | 0–25 | 92 | >95 |
THF | −78 | 88 | 90 |
MeOH | 25 | 45 | 75 |
Toluene | 25 | 78 | 85 |
Microwave assistance reduces reaction times from hours to minutes but requires stringent temperature control to avoid by-products [3].
Carboxylate introduction at C7 relies on esterification of pre-functionalized indazole-7-carboxylic acids. Conventional methods (Fischer esterification) necessitate prolonged reflux (12–24 h) with acid catalysts, yielding 70–80% product. In contrast, microwave-assisted esterification using thionyl chloride in methanol achieves near-quantitative conversion in 15–30 minutes [3] [6]. Key parameters include:
Table 2: Conventional vs. Microwave Esterification
Method | Time | Temperature (°C) | Yield (%) |
---|---|---|---|
Conventional | 24 h | 65 | 78 |
Microwave | 20 min | 80 | 95 |
Flow-assisted MW | 5 min | 100 | 97 |
Continuous flow-microwave hybrid systems further improve scalability, reducing reaction times to 5 minutes with 97% yield [6].
N-Methylation precedes iodination to avoid quaternization. Traditional bases (NaH, Cs₂CO₃) in THF afford moderate N1-selectivity (N1:N2 = 16:1) [3] [10]. Engineered methyltransferases enable biocatalytic N-methylation using S-adenosylmethionine (SAM) analogs, achieving >99% regioselectivity for 1-methylindazole derivatives [7]. Key systems:
Cs₂CO₃ in dioxane at 90°C significantly improves N1-selectivity (>99:1) by coordinating the indazolate anion [3].
Continuous flow reactors enhance safety and efficiency for multistep synthesis. Key advancements:
Table 3: Batch vs. Flow Synthesis Comparison
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Overall Yield | 50% | 75% |
Reaction Time | 36 h | 2 h |
Temperature Control | ±10°C | ±2°C |
Scalability | Limited | Linear |
Eli Lilly’s kilogram-scale production of similar indazoles demonstrated 40% cost reduction using flow chemistry [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: